molecular formula C18H30ClNO B11999104 Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride CAS No. 111413-21-9

Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride

Cat. No.: B11999104
CAS No.: 111413-21-9
M. Wt: 311.9 g/mol
InChI Key: PRVFBGAMVGICNF-UHFFFAOYSA-N
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Description

Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a triethylamine moiety and a phenylcyclohexyl group linked through an ether bond, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride typically involves the reaction of triethylamine with 2-(1-phenylcyclohexyl)oxyethanol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the ether bond. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the cyclohexyl ring, often using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triethylamine moiety, with reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Phenylcyclohexanone derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: N-alkylated triethylamine derivatives.

Scientific Research Applications

Chemistry: In chemistry, Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride is used as a reagent in organic synthesis, particularly in the formation of ether bonds and as a base in various reactions.

Biology: In biological research, this compound is utilized in the study of membrane proteins and as a precursor in the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological pathways.

Industry: Industrially, it is employed in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenylcyclohexyl group can modulate the activity of these targets, leading to various biological effects. The triethylamine moiety can act as a base, facilitating proton transfer reactions.

Comparison with Similar Compounds

    Triethylamine: A simpler analog without the phenylcyclohexyl group.

    2-(1-Phenylcyclohexyl)oxyethanol: The precursor in the synthesis of the target compound.

    N,N-Diethyl-2-(1-phenylcyclohexyl)oxyethanamine: A related compound with similar structural features.

Uniqueness: Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

111413-21-9

Molecular Formula

C18H30ClNO

Molecular Weight

311.9 g/mol

IUPAC Name

N,N-diethyl-2-(1-phenylcyclohexyl)oxyethanamine;hydrochloride

InChI

InChI=1S/C18H29NO.ClH/c1-3-19(4-2)15-16-20-18(13-9-6-10-14-18)17-11-7-5-8-12-17;/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3;1H

InChI Key

PRVFBGAMVGICNF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1(CCCCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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